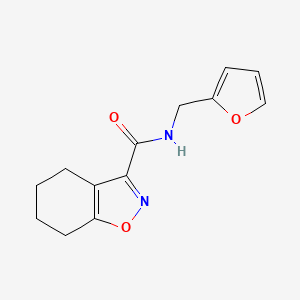

N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Description

N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a heterocyclic compound featuring a benzoxazole core fused with a tetrahydrofuran-like ring system. Its structure includes a carboxamide group at position 3 of the benzoxazole ring, substituted with a furan-2-ylmethyl moiety. The parent compound, 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide (CAS 1008-50-0), has a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

InChI |

InChI=1S/C13H14N2O3/c16-13(14-8-9-4-3-7-17-9)12-10-5-1-2-6-11(10)18-15-12/h3-4,7H,1-2,5-6,8H2,(H,14,16) |

InChI Key |

HPAJGIAAIFOYRC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves the reaction of 2-furoic acid with 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid chloride in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through microwave-assisted synthesis, which offers several advantages such as reduced reaction time, higher yields, and lower energy consumption. The use of microwave radiation in the presence of effective coupling reagents like DMT/NMM/TsO− or EDC has been shown to produce high yields of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The benzoxazole moiety can be reduced to form tetrahydrobenzoxazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, tetrahydrobenzoxazole derivatives, and various substituted furan compounds .

Scientific Research Applications

Biological Activities

Research indicates that N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide exhibits several promising biological activities:

-

Anticancer Properties :

- Preliminary studies show that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated significant activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

- Mechanisms of action include the induction of apoptosis and cell cycle arrest. The compound promotes apoptosis by increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .

-

Antimicrobial Activity :

- The compound has shown antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. Its potential antifungal properties are also under investigation.

-

Enzyme Inhibition :

- Interaction studies reveal that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. Techniques such as molecular docking are utilized to assess binding affinities to these targets.

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

-

Formation of the Benzoxazole Ring :

- The initial step often includes the condensation of appropriate precursors to form the benzoxazole structure.

-

Furan Substitution :

- The introduction of the furan moiety is achieved through nucleophilic substitution reactions.

-

Carboxamide Formation :

- The final step involves the conversion of the intermediate into the carboxamide form using amide coupling reactions.

These synthetic routes require careful optimization of reaction conditions to enhance yield and purity .

Case Study 1: Anticancer Activity Assessment

In a study conducted by Matiichuk et al., various benzofurancarboxamides were synthesized and screened for anticancer activity using National Cancer Institute protocols. Among these compounds, this compound exhibited notable cytotoxicity against multiple cancer cell lines .

Case Study 2: Antimicrobial Screening

Another investigation focused on evaluating the antimicrobial properties of this compound against clinical isolates of bacteria. Results indicated that it displayed significant inhibitory effects on both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The furan ring and benzoxazole moiety play crucial roles in its binding affinity and selectivity .

Comparison with Similar Compounds

Key Structural Features

The target compound’s benzoxazole scaffold is shared among several derivatives, but substituents at the carboxamide nitrogen or benzoxazole ring significantly influence properties. Below is a comparative analysis of four analogs:

Physicochemical Properties

- Polarity : The furan-2-ylmethyl group in the target compound contributes a polar oxygen atom, increasing its polar surface area (PSA) compared to alkyl-substituted analogs (e.g., 5-tert-butyl derivative). PSA is critical for membrane permeability and bioavailability .

- Molecular Weight : The target compound (246.27 g/mol) is lighter than analogs with extended substituents (e.g., 390.39 g/mol for the oxadiazole-furan-phenyl derivative), suggesting better compliance with Lipinski’s "Rule of Five" for drug-likeness .

- Solubility : Furan’s electronegative oxygen may improve aqueous solubility relative to hydrophobic tert-butyl or cyclopropyl groups .

Biological Activity

N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, supported by relevant data and case studies.

- Molecular Formula : C14H15N3O2S

- Molecular Weight : 261.34 g/mol

- CAS Number : 496017-80-2

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects of various benzoxazole compounds against Gram-positive and Gram-negative bacteria, as well as fungi. The results demonstrated that many derivatives showed a broad spectrum of activity with minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/mL .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Name | MIC (µg/mL) | Organism |

|---|---|---|

| Compound A | 7.81 | Staphylococcus aureus |

| Compound B | 15.62 | Escherichia coli |

| Compound C | 31.25 | Candida albicans |

| Compound D | 250 | Pseudomonas aeruginosa |

Anticancer Activity

Recent studies have also focused on the anticancer potential of benzoxazole derivatives. Various compounds were tested against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2). The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents .

Table 2: Cytotoxicity of Selected Benzoxazole Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound E | 12.5 | MCF-7 |

| Compound F | 18.3 | A549 |

| Compound G | 15.0 | HepG2 |

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. For instance, some studies suggest that benzoxazole derivatives can inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .

Case Studies

- Antiviral Activity : A study highlighted the antiviral properties of related compounds against the Hepatitis C virus (HCV), showing promising results in inhibiting viral replication in vitro .

- Antibacterial Studies : In another research effort, a series of benzoxazole derivatives were synthesized and tested against resistant strains of bacteria, demonstrating enhanced activity compared to traditional antibiotics like ampicillin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide, and how can purity be optimized?

- Methodology : A common approach involves condensation reactions between furan-2-ylmethylamine and substituted benzoxazole precursors. For example, analogous syntheses (e.g., hydrazide derivatives) utilize ethanol recrystallization to achieve >90% purity, as demonstrated in the preparation of structurally related carbohydrazides . Key steps include:

- Reagent stoichiometry : 1:1 molar ratio of reactants.

- Solvent system : Ethanol or chloroform-methanol mixtures for recrystallization.

- Yield optimization : Temperature control (e.g., 194–195°C for crystal formation) and inert atmosphere to prevent oxidation.

- Table : Example synthesis parameters from analogous compounds:

| Step | Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Condensation | Ethanol, reflux, 24h | 85–90% yield | |

| Recrystallization | Chloroform-methanol (4:1) | >95% purity |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR spectroscopy : Identifies carbonyl (C=O, ~1656 cm⁻¹) and amide (N–H, ~3158 cm⁻¹) groups, critical for confirming the carboxamide moiety .

- ¹H-NMR : Key signals include furan protons (δ 6.3–7.4 ppm) and tetrahydrobenzoxazole methylene groups (δ 2.2–2.7 ppm) .

- Mass spectrometry : Exact mass (e.g., 201.1311854 Da) confirms molecular formula alignment .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

- Methodology : Target proteins (e.g., EGFR) are selected based on structural analogs (e.g., pyrimidine derivatives with thioxo groups showing EGFR inhibition ). Steps include:

- Ligand preparation : Optimize 3D conformation using software like AutoDock.

- Binding affinity analysis : Compare docking scores (e.g., ∆G ≤ -8 kcal/mol suggests strong binding).

- Validation : Cross-reference with in vitro assays (e.g., IC₅₀ values for kinase inhibition).

Q. What contradictions exist in reported physicochemical properties, and how can they be resolved?

- Example : Discrepancies in melting points (e.g., 194–195°C in ethanol vs. lower values in other solvents).

- Resolution :

- Reproduce conditions : Use identical recrystallization solvents and heating rates.

- DSC/TGA analysis : Validate thermal stability and polymorphic forms .

Q. How does the furan moiety influence reactivity in cross-coupling reactions?

- Methodology : The electron-rich furan ring facilitates Pd-catalyzed Suzuki-Miyaura couplings. For example:

- Substrate : Replace bromophenyl groups (as in ) with boronic acids.

- Catalyst system : Pd(PPh₃)₄/Na₂CO₃ in DMF:H₂O (3:1).

- Monitoring : Track reaction progress via TLC (Rf ~0.7 in chloroform-methanol) .

Q. What are the stability considerations for long-term storage?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.